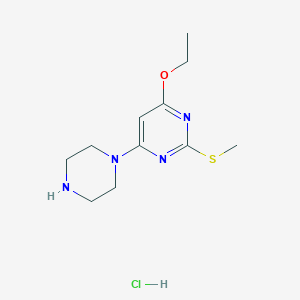

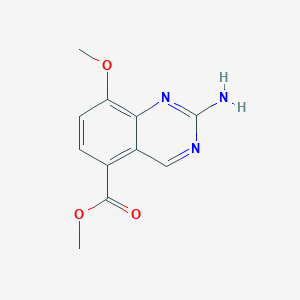

![molecular formula C8H7BrN2O B3027701 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1361481-63-1](/img/structure/B3027701.png)

4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one

Übersicht

Beschreibung

The compound 4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a brominated heterocyclic molecule that is part of a broader class of compounds known for their diverse chemical properties and potential applications in pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods discussed can offer insights into its characteristics and synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical reactions, often starting with simpler precursors. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is achieved through the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation . Similarly, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones are obtained by bromination of 6-methyl-3,4-dihydropyridin-2(1H)-ones . These methods could potentially be adapted for the synthesis of this compound by altering the substitution pattern and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic brominated compounds is often characterized by X-ray crystallography. For example, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . These structural motifs are common in brominated heterocycles and could be expected in the crystal structure of this compound.

Chemical Reactions Analysis

Brominated heterocycles often participate in nucleophilic substitution reactions due to the presence of a reactive bromine atom. For instance, 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones react with various nucleophiles to form new amino derivatives . The bromine atom in this compound could similarly undergo nucleophilic substitution, allowing for the introduction of different functional groups at the bromine-bearing carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. For example, the crystal structure of a related compound, 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, shows that the thieno[2,3-b]pyridine moiety is planar, which could affect its electronic properties and reactivity . The presence of bromine in this compound is likely to increase its density and influence its boiling and melting points, as well as its solubility in various solvents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has been used as a key compound in the synthesis of various heterocyclic compounds. For instance, Nechayev et al. (2013) demonstrated its application in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues, highlighting its versatility in organic synthesis (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

- Fidanze et al. (2018) explored its use in developing novel constrained BET bromodomain inhibitors, showing its potential in medicinal chemistry applications (Fidanze et al., 2018).

Applications in Heterocyclic Chemistry

- Jones and Phipps (1974) researched the rearrangement of pyrrolopyridine derivatives, providing insights into the chemical behavior and potential applications of compounds like this compound in the field of heterocyclic chemistry (Jones & Phipps, 1974).

Potential in Developing Novel Compounds

- Figueroa‐Pérez et al. (2006) reported the use of related pyrrolopyridine compounds in the synthesis of 7-azaindole derivatives, suggesting the potential of this compound in developing new chemical entities (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Advancements in Organic Synthesis

- Hinshaw et al. (1969) utilized similar pyrrolopyridine structures in the synthesis of pyrrolopyrimidine nucleosides, indicating the compound's relevance in advanced organic synthesis techniques (Hinshaw, Gerster, Robins, & Townsend, 1969).

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the inhibition of the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of this pathway by this compound results in the disruption of these processes, thereby inhibiting tumor growth .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-4-6(9)5-2-3-10-7(5)8(11)12/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOWUUBRFPHUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188627 | |

| Record name | 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1361481-63-1 | |

| Record name | 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361481-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-fluoropyrazolo[1,5-a]pyridine](/img/structure/B3027622.png)

![Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3027625.png)

![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)

![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)